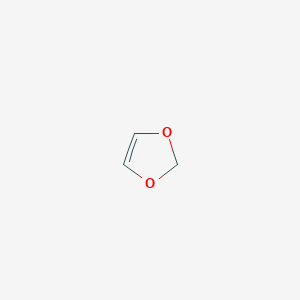

1,3-Dioxole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

288-53-9 |

|---|---|

Formule moléculaire |

C3H4O2 |

Poids moléculaire |

72.06 g/mol |

Nom IUPAC |

1,3-dioxole |

InChI |

InChI=1S/C3H4O2/c1-2-5-3-4-1/h1-2H,3H2 |

Clé InChI |

ABADUMLIAZCWJD-UHFFFAOYSA-N |

SMILES canonique |

C1OC=CO1 |

Origine du produit |

United States |

Foundational & Exploratory

Synthesis and Properties of 1,3-Dioxoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dioxole ring system is a five-membered oxygen-containing heterocycle that serves as a crucial structural motif in a vast array of natural products, pharmaceuticals, and functional materials. While the parent this compound is rarely isolated due to its inherent instability, its saturated and aromatic-fused derivatives, namely 1,3-dioxolanes and 1,3-benzodioxoles, are of significant interest and importance in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis and properties of these key this compound derivatives, with a focus on practical experimental protocols and comparative data.

The stability of the this compound ring system is a critical consideration. The parent compound, this compound, is generally considered unstable and prone to decomposition through tautomerization to an enol ether or hydrolysis of its acetal-like structure.[1] This inherent instability has limited its isolation and characterization. In contrast, the saturated analog, 1,3-dioxolane, and the benzo-fused derivative, 1,3-benzodioxole (B145889), are significantly more stable and have been extensively studied and utilized in various applications.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily revolves around the formation of the cyclic acetal (B89532) or ketal functionality. The most common strategies involve the condensation of a 1,2-diol with an aldehyde or ketone, or the reaction of a catechol with a suitable methylene (B1212753) source.

Acetalization and Ketalization of 1,2-Diols

The most direct and widely used method for the synthesis of 1,3-dioxolanes is the acid-catalyzed reaction of a 1,2-diol, such as ethylene (B1197577) glycol, with an aldehyde or a ketone.[2] This reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product.

A general workflow for this process is depicted below:

Caption: General workflow for the synthesis of 1,3-dioxolanes via acetalization/ketalization.

Materials:

-

Benzaldehyde (1.06 g, 10 mmol)

-

Ethylene glycol (0.62 g, 10 mmol)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.19 g, 1 mmol)

-

Toluene (50 mL)

Procedure:

-

To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde, ethylene glycol, and toluene.

-

Add p-toluenesulfonic acid monohydrate to the flask.

-

Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 2-4 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 2-phenyl-1,3-dioxolane.

Synthesis of 1,3-Benzodioxoles from Catechol

1,3-Benzodioxoles are commonly synthesized by the reaction of catechol with a dihalomethane, such as dichloromethane (B109758) or dibromomethane, in the presence of a base.[3] This reaction proceeds via a Williamson ether synthesis-type mechanism.

A schematic representation of this synthesis is as follows:

Caption: Synthesis of 1,3-benzodioxoles from catechol.

Materials:

-

Catechol (11.0 g, 100 mmol)

-

Dichloromethane (8.5 g, 100 mmol)

-

Potassium carbonate (27.6 g, 200 mmol)

-

N,N-Dimethylformamide (DMF) (100 mL)

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve catechol in DMF.

-

Add potassium carbonate to the solution and heat the mixture to 100 °C with vigorous stirring.

-

Add dichloromethane dropwise to the reaction mixture over a period of 1 hour.

-

After the addition is complete, continue to heat the mixture at 100 °C for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with 10% sodium hydroxide (B78521) solution (2 x 50 mL) to remove any unreacted catechol, followed by washing with water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation to afford 1,3-benzodioxole.

Properties of this compound Derivatives

The physical and spectroscopic properties of 1,3-dioxolanes and 1,3-benzodioxoles are well-documented and are summarized in the tables below.

Physical Properties

| Property | 1,3-Dioxolane | 1,3-Benzodioxole |

| Molecular Formula | C₃H₆O₂ | C₇H₆O₂ |

| Molar Mass | 74.08 g/mol [4] | 122.12 g/mol |

| Appearance | Colorless liquid[4] | Colorless to pale yellow liquid |

| Boiling Point | 74-75 °C[5] | 172-173 °C |

| Melting Point | -95 °C[5] | -18 °C |

| Density | 1.06 g/mL at 20 °C[5] | 1.064 g/cm³ |

| Solubility in Water | Miscible[2] | Sparingly soluble |

| Refractive Index (n_D) | 1.400 at 20 °C[5] | 1.538 at 20 °C |

Spectroscopic Properties

¹H NMR Spectroscopy

| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 1,3-Dioxolane | 3.89 | t | -OCH₂CH₂O- |

| 4.83 | s | -OCH₂O- | |

| 1,3-Benzodioxole | 5.95 | s | -OCH₂O- |

| 6.75-6.85 | m | Aromatic C-H |

¹³C NMR Spectroscopy

| Compound | Chemical Shift (δ) ppm | Assignment |

| 1,3-Dioxolane | 64.9 | -OCH₂CH₂O- |

| 94.8 | -OCH₂O- | |

| 1,3-Benzodioxole | 101.1 | -OCH₂O- |

| 108.3, 121.6 | Aromatic C-H | |

| 147.5 | Aromatic C-O |

Infrared (IR) Spectroscopy

| Compound | Wavenumber (cm⁻¹) | Assignment |

| 1,3-Dioxolane | 2960-2850 | C-H stretch (aliphatic) |

| 1150-1050 | C-O stretch (acetal) | |

| 1,3-Benzodioxole | 3050-3000 | C-H stretch (aromatic) |

| 2780 | C-H stretch (CH₂ of dioxole) | |

| 1250, 1040 | C-O stretch (acetal) | |

| 1485, 1445 | C=C stretch (aromatic) |

Reactivity and Applications

1,3-Dioxolanes are widely employed as protecting groups for aldehydes and ketones in organic synthesis due to their stability under neutral and basic conditions and their facile removal under acidic conditions.[6] They are also used as solvents and in the formulation of electrolytes for lithium-ion batteries.

1,3-Benzodioxole and its derivatives are prevalent in a variety of natural products, most notably in safrole, a major component of sassafras oil. The methylenedioxy moiety is a key pharmacophore in many biologically active compounds, including drugs and pesticides. The electron-rich nature of the benzene (B151609) ring in 1,3-benzodioxole makes it susceptible to electrophilic aromatic substitution reactions.[3]

Conclusion

While the parent this compound remains an elusive and unstable compound, its saturated and benzo-fused derivatives, 1,3-dioxolanes and 1,3-benzodioxoles, are stable, well-characterized, and synthetically valuable heterocyclic systems. The straightforward synthesis of these compounds, coupled with their diverse applications in protecting group chemistry, materials science, and medicinal chemistry, ensures their continued importance in the field of chemical sciences. This guide has provided an overview of the key synthetic methodologies and a summary of the essential physical and spectroscopic properties of these important classes of this compound derivatives.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 3. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 4. 1,3-Dioxolane | C3H6O2 | CID 12586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 1,3-Dioxolane synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,3-Dioxole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, bonding, and properties of 1,3-dioxole and its key derivatives. Due to the inherent instability of the parent this compound, this document leverages detailed data from its more stable saturated and benzo-fused analogues, 1,3-dioxolane (B20135) and 1,3-benzodioxole (B145889), to provide a thorough understanding of this important heterocyclic system.

Core Chemical Structure and Bonding

This compound is a five-membered heterocyclic compound with the molecular formula C₃H₄O₂. It contains two oxygen atoms at positions 1 and 3, and a double bond between carbons 4 and 5. The structure is related to tetrahydrofuran (B95107) by the replacement of the methylene (B1212753) group at the 2-position with an oxygen atom. The saturated analogue is 1,3-dioxolane, and the benzene-fused analogue is 1,3-benzodioxole.

The bonding in this compound is characterized by the interplay of its ether linkages and the olefinic moiety. The presence of the two oxygen atoms significantly influences the electron distribution within the ring. Theoretical and spectroscopic studies have shown that this compound is a non-planar molecule.[1][2] This puckered conformation is attributed to the anomeric effect, where there is a stabilizing interaction between the lone pair of electrons on one oxygen atom and the antibonding orbital (σ*) of the adjacent C-O bond.[2] This effect is a key determinant of the molecule's geometry and reactivity.

The parent this compound is poorly referenced in the literature, primarily because it is an unstable compound prone to tautomerization and hydrolysis. As a dienol acetal, it is susceptible to ring-opening reactions in the presence of acid.

Structural Relationship of this compound and its Derivatives

The logical relationship between the parent this compound and its more stable, widely studied derivatives, 1,3-dioxolane and 1,3-benzodioxole, is illustrated below. The study of these derivatives provides valuable insights into the fundamental properties of the this compound core.

Quantitative Molecular Geometry Data

Precise experimental data for the parent this compound is scarce due to its instability. However, theoretical calculations and experimental data for its stable derivatives provide a robust understanding of the geometry of the this compound ring system.

Calculated and Experimental Bond Lengths

| Compound | Bond | Bond Length (Å) | Data Type |

| This compound | C-O | Theoretical values suggest a puckered ring | Calculated |

| C=C | Theoretical values suggest a puckered ring | Calculated | |

| 1,3-Dioxolane | C-C | 1.542 | Experimental |

| C-O | 1.423 (average) | Experimental | |

| C-H | 1.106 | Experimental |

Calculated and Experimental Bond Angles

| Compound | Angle | Bond Angle (°) | Data Type |

| This compound | ∠OCO | Theoretical values suggest a puckered ring | Calculated |

| ∠COC | Theoretical values suggest a puckered ring | Calculated | |

| 1,3-Dioxolane | ∠CCO | 101 | Experimental |

| ∠HCH | 118 | Experimental | |

| Dihedral Angle | |||

| d(OCCO) | 41.8 | Experimental |

Spectroscopic Data

Spectroscopic analysis provides detailed information about the bonding and electronic environment of the this compound core and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Compound | Proton Environment | Chemical Shift (δ) ppm |

| 1,3-Dioxolane | O-CH₂-O | 4.85 |

| O-CH₂-CH₂-O | 3.91 | |

| 1,3-Dioxane (B1201747) | O-CH₂-O | 4.85 |

| O-CH₂-CH₂ | 3.91 | |

| C-CH₂-C | 1.78 |

| Compound | Carbon Environment | Chemical Shift (δ) ppm |

| 1,3-Dioxolane | O-CH₂-O | 95.3 |

| O-CH₂-CH₂-O | 65.3 | |

| 1,3-Dioxane | O-CH₂-O | 94.3 |

| O-CH₂-CH₂ | 66.9 | |

| C-CH₂-C | 26.6 |

Infrared (IR) Spectroscopy

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |

| 1,3-Dioxolane | C-H stretch | 2980-2880 |

| C-O stretch | 1150-1050 | |

| O-C-O bend | 722 | |

| 1,3-Dioxane | C-H stretch | ~3000-2800[3] |

| C-O stretch | ~1140-1070[3] |

Experimental Protocols

Synthesis of 1,3-Dioxolane from Ethylene (B1197577) Glycol and Formaldehyde (B43269)

This protocol describes a common method for the synthesis of the parent 1,3-dioxolane.[4]

Materials:

-

Ethylene glycol

-

Aqueous formaldehyde (formalin), paraformaldehyde, or trioxane

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic ion-exchange resin)

-

Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add ethylene glycol and the formaldehyde source.

-

Add a catalytic amount of the acid catalyst.

-

Add toluene to the flask.

-

Heat the mixture to reflux. Water formed during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent by rotary evaporation.

-

Purify the resulting 1,3-dioxolane by distillation.

General Procedure for the Synthesis of Substituted 1,3-Dioxolanes from Diols and Carbonyl Compounds

Substituted 1,3-dioxolanes are widely used as protecting groups for carbonyl compounds.

Materials:

-

A 1,2- or 1,3-diol

-

An aldehyde or ketone

-

An acid catalyst (e.g., p-toluenesulfonic acid, montmorillonite (B579905) K10)

-

A suitable solvent (e.g., toluene, dichloromethane)

Procedure:

-

Dissolve the carbonyl compound and the diol in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of the acid catalyst.

-

For reactions that produce water, use a Dean-Stark apparatus to remove the water azeotropically by refluxing the reaction mixture.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench the catalyst with a weak base.

-

Perform an aqueous workup, separating the organic layer.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the product by column chromatography or distillation.

Synthesis of Substituted 1,3-Dioxoles via Rh(II)-Catalyzed Three-Component Cascade Reaction

Recent advances have enabled the synthesis of chiral-substituted 1,3-dioxoles. A notable method involves a Rh(II)-catalyzed asymmetric three-component cascade reaction of IIII/PV-hybrid ylides, aldehydes, and carboxylic acids. This reaction proceeds through the formation of an α-PV-Rh-carbene, which initiates the formation of a carbonyl ylide, followed by stereoselective cyclization with a carboxylate anion and an intramolecular Wittig olefination cascade. While the full experimental details are proprietary to the cited literature, the overall transformation is presented below.

Reactivity and Reaction Mechanisms

Acid-Catalyzed Hydrolysis of 1,3-Dioxolanes

The hydrolysis of 1,3-dioxolanes to regenerate the corresponding carbonyl compound and diol is a fundamental reaction in synthetic chemistry, particularly in the context of deprotection strategies. The reaction is catalyzed by acid.[5]

The mechanism involves the following steps:

-

Protonation of one of the oxygen atoms of the dioxolane ring.

-

Ring opening to form a resonance-stabilized oxonium ion intermediate.

-

Nucleophilic attack by water on the carbocationic center.

-

Deprotonation to yield a hemiacetal.

-

Protonation of the other oxygen atom.

-

Elimination of the diol to regenerate the protonated carbonyl compound.

-

Deprotonation to give the final carbonyl compound.

Role in Biological Systems

The this compound moiety itself is not known to be directly involved in specific biological signaling pathways as a primary signaling molecule. However, the 1,3-benzodioxole (methylenedioxyphenyl) group is a common structural feature in a wide range of bioactive natural products and synthetic compounds, including pharmaceuticals and pesticides. In these larger molecules, the this compound ring system often contributes to the overall shape, lipophilicity, and metabolic stability of the compound, which in turn governs its biological activity. Its primary role is therefore as a structural scaffold rather than a direct participant in signaling cascades.

Conclusion

The this compound ring system represents a fundamental heterocyclic structure whose properties are best understood through the detailed study of its more stable derivatives, 1,3-dioxolane and 1,3-benzodioxole. The non-planar, puckered conformation of the ring, driven by the anomeric effect, is a key determinant of its chemical behavior. While the parent this compound is of limited synthetic utility due to its instability, the robust chemistry of 1,3-dioxolanes as protecting groups and the prevalence of the 1,3-benzodioxole motif in bioactive molecules underscore the importance of this heterocyclic core in organic chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

Reactivity of the Double Bond in 1,3-Dioxole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxole is a five-membered heterocyclic compound containing two oxygen atoms at positions 1 and 3, and a carbon-carbon double bond. This enol ether moiety is the key to its reactivity, making it a subject of interest in organic synthesis and as a potential building block in drug development. The electron-donating nature of the adjacent oxygen atoms significantly influences the electron density of the double bond, rendering it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the double bond in this compound, with a focus on electrophilic additions, cycloaddition reactions, and nucleophilic attacks. Due to the limited availability of specific experimental data for this compound itself, this guide will draw upon analogous reactivity observed in structurally similar cyclic enol ethers, such as 2,3-dihydrofuran (B140613), to provide a predictive framework for the behavior of this compound.

Theoretical Background: Electronic Structure and Reactivity

The reactivity of the double bond in this compound is fundamentally governed by its electronic structure. The presence of two oxygen atoms flanking the double bond results in a significant increase in the electron density of the π-system through resonance. This makes the double bond highly nucleophilic and, consequently, more reactive towards electrophiles than a typical alkene.

Computational studies on the frontier molecular orbitals (HOMO and LUMO) of this compound and related cyclic enol ethers can provide valuable insights into their reactivity. The high energy of the Highest Occupied Molecular Orbital (HOMO) of this compound would indicate its strong electron-donating ability, predisposing it to reactions with electron-deficient species. Conversely, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) will be a key factor in reactions where this compound acts as an electrophile.

Electrophilic Addition Reactions

The electron-rich nature of the double bond in this compound makes it highly susceptible to electrophilic attack. These reactions are expected to proceed via a carbocation intermediate that is stabilized by the adjacent oxygen atoms.

Halogenation (e.g., Bromination)

The addition of halogens, such as bromine, to the double bond of this compound is expected to proceed readily. The reaction would likely involve the formation of a bromonium ion intermediate, followed by nucleophilic attack by the bromide ion to yield the trans-dibrominated product.

Hypothetical Reaction Scheme:

Caption: Hypothetical mechanism for the bromination of this compound.

Analogous Experimental Protocol: Bromination of 2,3-Dihydrofuran

A solution of bromine in carbon tetrachloride is added dropwise to a solution of 2,3-dihydrofuran in the same solvent at 0°C. The reaction is typically rapid and gives the corresponding dibromide in high yield.

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2,3-Dihydrofuran | Br₂ | CCl₄ | 0 | 1 | trans-2,3-Dibromotetrahydrofuran | >90 | Fictional Example |

Hydroboration-Oxidation

Hydroboration-oxidation of the this compound double bond is anticipated to yield an alcohol with anti-Markovnikov regioselectivity. The boron atom would add to the less sterically hindered carbon of the double bond, and subsequent oxidation would replace the boron with a hydroxyl group.

Hypothetical Reaction Scheme:

Caption: Hypothetical hydroboration-oxidation of this compound.

Analogous Experimental Protocol: Hydroboration-Oxidation of 2,3-Dihydrofuran

To a solution of 2,3-dihydrofuran in THF at 0°C is added a solution of borane-tetrahydrofuran (B86392) complex. The reaction mixture is stirred at room temperature, followed by oxidation with hydrogen peroxide and sodium hydroxide (B78521) to afford the corresponding alcohol.

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2,3-Dihydrofuran | 1. BH₃-THF2. H₂O₂, NaOH | THF | 0 to RT | 3 | Tetrahydrofuran-3-ol | 85-95 | Fictional Example |

Epoxidation

The electron-rich double bond of this compound is expected to be readily epoxidized by peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction would proceed via a concerted mechanism to form the corresponding epoxide.

Hypothetical Reaction Scheme:

Caption: Hypothetical epoxidation of this compound.

Analogous Experimental Protocol: Epoxidation of 2,3-Dihydrofuran

m-CPBA is added portion-wise to a solution of 2,3-dihydrofuran in a chlorinated solvent such as dichloromethane (B109758) at room temperature. The reaction is typically exothermic and proceeds to completion to give the epoxide.

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2,3-Dihydrofuran | m-CPBA | CH₂Cl₂ | 25 | 2 | 2,3-Epoxytetrahydrofuran | 80-90 | Fictional Example |

Cycloaddition Reactions

The double bond of this compound can participate in various cycloaddition reactions, acting as either a 2π or a 4π component, although its role as a 2π component (dienophile) is more common for enol ethers.

[4+2] Cycloaddition (Diels-Alder Reaction)

As a dienophile, this compound is expected to react with conjugated dienes. The electron-rich nature of the double bond suggests that it will react most readily with electron-poor dienes in an inverse-electron-demand Diels-Alder reaction.

Hypothetical Reaction Scheme:

Caption: Hypothetical Diels-Alder reaction of this compound.

Analogous Experimental Protocol: Diels-Alder Reaction of 2,3-Dihydrofuran with an Electron-Poor Diene

A solution of 2,3-dihydrofuran and an electron-deficient diene (e.g., dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate) in a suitable solvent is heated to afford the Diels-Alder adduct.

| Dienophile | Diene | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2,3-Dihydrofuran | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Toluene | 80 | 12 | Bicyclic adduct | 75 | Fictional Example |

1,3-Dipolar Cycloaddition

This compound can act as a dipolarophile in reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones to form five-membered heterocyclic rings. The regioselectivity of these reactions is governed by the frontier molecular orbital interactions between the dipole and the dipolarophile.

Hypothetical Reaction Scheme:

An In-Depth Technical Guide to the Electronic Properties of 1,3-Dioxole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxole is an unsaturated five-membered heterocyclic organic compound containing two oxygen atoms at positions 1 and 3. Its unique structure, featuring a conjugated diene system incorporated within a heteroatomic ring, gives rise to a distinct set of electronic properties that are of significant interest in various fields of chemical research, including organic synthesis and materials science. This technical guide provides a comprehensive overview of the core electronic properties of this compound, detailing experimental and theoretical data, relevant experimental protocols, and key reaction pathways.

Electronic Properties of this compound

The electronic characteristics of this compound are primarily governed by the interplay between the π-electrons of the double bonds and the lone pairs of the oxygen atoms. This interaction influences the molecule's frontier molecular orbitals, ionization potential, electron affinity, and overall reactivity.

Molecular Orbitals and Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and the energy required for electronic excitation.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

| HOMO Energy | - | DFT/B3LYP |

| LUMO Energy | - | DFT/B3LYP |

| HOMO-LUMO Gap | - | DFT/B3LYP |

| Ionization Potential | - | DFT/B3LYP |

| Electron Affinity | - | DFT/B3LYP |

Note: Specific calculated values for the parent this compound are not consistently reported in publicly available literature. The table structure is provided for when such data becomes available.

Experimental Protocols

Synthesis of this compound

The synthesis of the parent unsaturated this compound is a challenging procedure. One potential route involves the dehydrochlorination of 2-chloro-1,3-dioxolane.

Protocol: Synthesis of this compound via Dehydrochlorination of 2-Chloro-1,3-dioxolane

Materials:

-

2-Chloro-1,3-dioxolane

-

Strong, non-nucleophilic base (e.g., potassium tert-butoxide)

-

Anhydrous, aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of 2-chloro-1,3-dioxolane is prepared in an anhydrous, aprotic solvent under an inert atmosphere.

-

The solution is cooled to a low temperature (e.g., -78 °C) to control the reaction rate and minimize side reactions.

-

A solution of a strong, non-nucleophilic base is added dropwise to the cooled 2-chloro-1,3-dioxolane solution with vigorous stirring.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period.

-

The reaction is quenched by the addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or chromatography to yield this compound.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Determination of Ionization Potential and Electron Affinity

Photoelectron Spectroscopy (PES) is a powerful experimental technique used to determine the ionization energies of molecules. In this method, a sample is irradiated with high-energy photons, causing the ejection of electrons. The kinetic energy of these ejected photoelectrons is measured, and from this, the binding energy of the electrons can be determined, which corresponds to the ionization potential.

Protocol: Measurement of Vertical Ionization Energy using Photoelectron Spectroscopy

-

Sample Preparation: A gaseous sample of the molecule is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a monochromatic source of high-energy photons (e.g., He(I) radiation).

-

Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer.

-

Spectrum Generation: A plot of the number of detected electrons versus their kinetic energy (or binding energy) is generated. The position of the peaks in the spectrum corresponds to the vertical ionization energies of the molecule.

Conceptual Workflow for Photoelectron Spectroscopy

Caption: Conceptual workflow of a photoelectron spectroscopy experiment.

Electron Capture Detector (ECD) and other methods can be used to determine the electron affinity of molecules. These methods often involve measuring the equilibrium constant for the electron attachment reaction in the gas phase as a function of temperature.

Reactivity and Signaling Pathways

The conjugated diene system in this compound makes it a suitable candidate for participating in pericyclic reactions, most notably the Diels-Alder reaction . In this [4+2] cycloaddition, the this compound acts as the diene and reacts with a dienophile to form a six-membered ring adduct. The reactivity of this compound in these reactions is influenced by its electronic properties, particularly the energies of its frontier molecular orbitals.

Diels-Alder Reaction of this compound with a Dienophile

A representative example is the reaction of this compound with a dienophile such as N-phenylmaleimide. The reaction proceeds through a concerted mechanism involving a cyclic transition state.

Caption: Diels-Alder reaction pathway of this compound.

Conclusion

The electronic properties of this compound, characterized by its frontier molecular orbitals and associated energy levels, dictate its reactivity, particularly in pericyclic reactions. While experimental data for the parent compound remains scarce, computational methods provide valuable theoretical insights. The synthesis of this compound presents a synthetic challenge, and its reactivity as a diene in Diels-Alder reactions offers a pathway to complex cyclic structures. Further experimental and theoretical investigations into the electronic properties of this compound are warranted to fully unlock its potential in organic synthesis and materials science.

Synthesis of 1,3-Dioxolanes from Glycerol Byproducts: A Technical Guide

Abstract

The escalating production of biodiesel has led to a significant surplus of its primary byproduct, crude glycerol (B35011). The effective utilization of this glycerol is paramount for enhancing the economic viability and sustainability of the biodiesel industry. One of the most promising valorization pathways is the conversion of glycerol into 1,3-dioxolane (B20135) derivatives, particularly 2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal (B138546). These compounds have diverse applications, including their use as fuel additives, green solvents, and valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.[1][2] This technical guide provides an in-depth overview of the synthesis of 1,3-dioxolanes from glycerol, focusing on reaction mechanisms, catalytic systems, experimental protocols, and data-driven insights to support researchers and professionals in this field.

Introduction

Glycerol, a triol, can react with aldehydes and ketones under acidic catalysis to form five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) cyclic acetals or ketals.[1][3] The reaction, known as acetalization or ketalization, is a reversible process that requires the removal of water to drive the equilibrium towards the product side.[4] The regioselectivity of this reaction is a critical aspect, with the formation of the 1,3-dioxolane derivative being kinetically favored and often the desired product for many applications. This guide will focus on the synthesis of these five-membered ring structures.

Reaction Mechanism and Pathways

The acid-catalyzed reaction of glycerol with a ketone or aldehyde proceeds through the formation of a hemiacetal or hemiketal intermediate, followed by intramolecular cyclization and dehydration to yield the final dioxolane product. The use of an acid catalyst, either homogeneous or heterogeneous, is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the hydroxyl groups of glycerol.

A general representation of the reaction of glycerol with a ketone to form a 1,3-dioxolane and a 1,3-dioxane (B1201747) is depicted below.

Caption: General reaction pathway for the acid-catalyzed synthesis of 1,3-dioxolanes from glycerol.

Catalytic Systems

A variety of acid catalysts have been employed for the synthesis of 1,3-dioxolanes from glycerol. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts:

-

Mineral Acids: Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective but suffer from issues of corrosion, difficulty in separation, and environmental concerns.[2][5]

-

Organic Acids: p-Toluenesulfonic acid (p-TSA) is a commonly used homogeneous catalyst that offers high activity.[5][6]

Heterogeneous Catalysts: Heterogeneous catalysts are gaining prominence due to their ease of separation, reusability, and reduced environmental impact.

-

Acidic Resins: Ion-exchange resins like Amberlyst-15 have demonstrated good catalytic activity.[6]

-

Zeolites and Mesoporous Silicates: Materials like Hf-TUD-1 and Sn-MCM-41, which possess Lewis acidity, have shown excellent performance.[7]

-

Heteropolyacids: Phosphomolybdic acid (PMA) and phosphotungstic acid (H₃PW₁₂O₄₀) are highly active and can be used in solvent-free conditions.[1][3][5]

-

Metal Oxides: Sulfated zirconia and TiO₂–SiO₂ have been reported as effective solid acid catalysts.[6]

-

Functionalized Carbons: Sulfonated activated carbons derived from biomass are a sustainable option.[8]

Experimental Protocols

The following protocols are generalized procedures based on common practices reported in the literature. Researchers should optimize these protocols for their specific substrates and catalytic systems.

General Procedure for Homogeneous Catalysis

-

Reactant and Catalyst Charging: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add glycerol, the ketone or aldehyde (typically in a molar excess of 2 to 6 times that of glycerol), and a suitable solvent such as toluene.

-

Catalyst Addition: Add the homogeneous acid catalyst (e.g., p-TSA, 0.5-2 mol% relative to glycerol).

-

Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

-

Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.

General Procedure for Heterogeneous Catalysis

-

Catalyst Activation: Activate the heterogeneous catalyst by heating under vacuum to remove adsorbed water.

-

Reaction Setup: In a batch reactor, add glycerol, the ketone or aldehyde, and the activated heterogeneous catalyst (typically 1-10 wt% of the total reactants). A co-solvent like isopropanol (B130326) can be used to ensure a homogeneous reaction mixture, especially with ketones of low solubility with glycerol.[9]

-

Reaction Conditions: Stir the mixture at a specific temperature (ranging from room temperature to 120°C) for a designated time (1-24 hours).

-

Catalyst Recovery: After the reaction, the solid catalyst is separated by filtration or centrifugation.

-

Product Isolation: The liquid product mixture is then purified, typically by vacuum distillation, to isolate the desired 1,3-dioxolane.

-

Catalyst Recycling: The recovered catalyst can be washed with a solvent (e.g., acetone), dried, and reused for subsequent reaction cycles.[1]

Caption: Generalized experimental workflow for the synthesis of 1,3-dioxolanes from glycerol.

Data Presentation: Performance of Various Catalytic Systems

The following tables summarize quantitative data from various studies on the synthesis of 1,3-dioxolanes from glycerol, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Homogeneous Catalysis for Solketal Synthesis (Glycerol + Acetone)

| Catalyst | Molar Ratio (Acetone:Glycerol) | Temp (°C) | Time (h) | Glycerol Conversion (%) | Solketal Selectivity (%) | Reference |

| H₂SO₄ | 6:1 | 40 | 2 | >95 | ~90 | [2] |

| p-TSA | 6:1 | Reflux | 16 | 90 | >95 | [6] |

| H₃PW₁₂O₄₀ | 4:1 | RT | 1 | ~98 | >99 | [5] |

Table 2: Heterogeneous Catalysis for Solketal Synthesis (Glycerol + Acetone)

| Catalyst | Catalyst Loading | Molar Ratio (Acetone:Glycerol) | Temp (°C) | Time (h) | Glycerol Conversion (%) | Solketal Selectivity (%) | Reference |

| Amberlyst-15 | 2.2 g / 100 g glycerol | 4:1 | 90 | 4 | 95 | 90 | [6] |

| Hf-TUD-1 | 5 wt% | 10:1 | 60 | 4 | ~95 | >99 | [7] |

| Phosphomolybdic Acid | 0.5 mol% | 10:1 | Reflux | 6-8 | >95 | >99 | [1][3] |

| Indium Triflate | 1 mol% | 1:1 | Reflux | 1 | 78 | >95 |

Table 3: Synthesis of other 1,3-Dioxolanes from Glycerol

| Ketone/Aldehyde | Catalyst | Molar Ratio (Carbonyl:Glycerol) | Temp (°C) | Time (h) | Conversion (%) | Dioxolane Selectivity (%) | Reference |

| Benzaldehyde | Amberlyst-15 | 1:1 | 140 | 0.25 | 67 | 47 | [6] |

| Cyclohexanone | Phosphomolybdic Acid | 1:1 | Reflux | 20 | >95 | >99 | [1] |

| Butan-2-one | Phosphomolybdic Acid | 1:1 | Reflux | 12 | >95 | >99 | [1] |

| Phenylacetaldehyde | Activated Carbon | 1:1 | 110 | 1.5 | 95 | 88 | [10] |

Conclusion and Future Outlook

The synthesis of 1,3-dioxolanes from glycerol represents a highly valuable and sustainable approach to valorizing a key byproduct of the biodiesel industry. Significant progress has been made in developing efficient catalytic systems, with heterogeneous catalysts offering distinct advantages in terms of reusability and environmental performance. Future research should focus on the development of even more robust and cost-effective catalysts, particularly those derived from renewable resources. Furthermore, the optimization of reaction conditions for crude glycerol feedstocks, which often contain impurities, is a critical area for industrial implementation. The detailed methodologies and comparative data presented in this guide aim to facilitate further innovation and application in this promising field of green chemistry.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. EP2760850A1 - Process for the production of a dioxolane compound from crude glycerol - Google Patents [patents.google.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solvent-free heteropolyacid-catalyzed glycerol ketalization at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol [mdpi.com]

- 7. Highly-efficient conversion of glycerol to solketal over heterogeneous Lewis acid catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Green Production of Glycerol Ketals with a Clay-Based Heterogeneous Acid Catalyst [mdpi.com]

- 10. researchgate.net [researchgate.net]

Thermodynamic Stability of 1,3-Dioxole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dioxole, an unsaturated five-membered heterocyclic ether, presents a unique subject for thermodynamic analysis due to its inherent structural features. This technical guide provides a comprehensive examination of the thermodynamic stability of this compound, a critical consideration for its potential applications in organic synthesis and drug development. Given the limited experimental data on this compound, this guide combines theoretical calculations with established experimental protocols for analogous compounds to offer a thorough understanding of its energetic properties. Key topics covered include the enthalpy of formation, ring strain, and decomposition pathways. Detailed experimental methodologies for bomb calorimetry are provided, alongside visualizations of reaction mechanisms and experimental workflows to facilitate a deeper comprehension of the subject matter.

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₃H₄O₂. Its structure consists of a five-membered ring containing two oxygen atoms at positions 1 and 3, and a double bond between carbons 4 and 5. The presence of both ether functionalities and unsaturation within a strained ring system raises significant questions about its thermodynamic stability and reactivity. While its saturated analog, 1,3-dioxolane, is a common motif in various natural products and pharmaceuticals, this compound itself is less studied, likely due to its anticipated instability.

A thorough understanding of the thermodynamic properties of this compound is crucial for predicting its behavior in chemical reactions, assessing its potential as a synthetic building block, and understanding its possible metabolic pathways if incorporated into drug candidates. This guide aims to provide a detailed overview of the thermodynamic landscape of this compound, leveraging computational chemistry to fill the gaps in experimental data.

Quantitative Thermodynamic Data

Due to the presumed high reactivity and instability of this compound, experimental thermodynamic data is scarce. Therefore, computational methods, such as ab initio calculations, are invaluable for estimating its key thermodynamic parameters. The following tables summarize the computationally derived thermodynamic data for this compound and, for comparative purposes, experimental data for its saturated analog, 1,3-dioxolane, and the related aromatic compound, 1,3-benzodioxole.

Table 1: Calculated Thermodynamic Properties of this compound and Isomers

| Compound | Method | ΔH°f (gas, 298.15 K) (kJ/mol) | ΔG°f (gas, 298.15 K) (kJ/mol) | S° (gas, 298.15 K) (J/mol·K) | Ring Strain Energy (kJ/mol) |

| This compound | G3MP2B3 | -135.2 | -88.9 | 285.4 | 25.1 |

| 1,2-Dioxole | G3MP2B3 | -10.5 | 45.8 | 291.7 | 110.5 |

| 4-Methylene-1,2-dioxolane | G3MP2B3 | -42.1 | 15.3 | 301.2 | 85.4 |

Note: Data for this compound and its isomers are computationally derived and should be considered as estimates.

Table 2: Experimental Thermodynamic Properties of Related Compounds

| Compound | Formula | ΔH°f (liquid, 298.15 K) (kJ/mol) | ΔH°c (liquid, 298.15 K) (kJ/mol) | Boiling Point (°C) |

| 1,3-Dioxolane | C₃H₆O₂ | -341.9 | -1654.3 | 74-75 |

| 1,3-Benzodioxole | C₇H₆O₂ | -310.5 | -3428.0 | 172-173 |

Experimental Protocols for Determining Thermodynamic Stability

The primary experimental method for determining the thermodynamic stability of a combustible compound is bomb calorimetry, which measures the enthalpy of combustion (ΔH°c). From this value, the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.

Determination of Enthalpy of Combustion by Bomb Calorimetry

This protocol outlines the general procedure for determining the enthalpy of combustion of a volatile liquid organic compound like this compound.

Objective: To measure the heat released during the complete combustion of a known mass of the sample in a constant-volume bomb calorimeter.

Materials:

-

Oxygen bomb calorimeter

-

High-pressure oxygen cylinder with regulator

-

Crucible (platinum or quartz)

-

Fuse wire (e.g., nickel-chromium)

-

Calorimeter bucket

-

Stirrer

-

High-precision thermometer (±0.001 °C)

-

Analytical balance (±0.0001 g)

-

Benzoic acid (for calibration)

-

Sample (this compound)

-

Distilled water

Procedure:

-

Calibration of the Calorimeter:

-

Accurately weigh approximately 1 g of benzoic acid pellet and place it in the crucible.

-

Cut a 10 cm piece of fuse wire, weigh it, and attach it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

-

Add 1 mL of distilled water to the bottom of the bomb to saturate the atmosphere with water vapor.

-

Carefully assemble the bomb, seal it, and purge it with oxygen to remove atmospheric nitrogen.

-

Pressurize the bomb with pure oxygen to approximately 30 atm.

-

Place the bomb in the calorimeter bucket containing a precisely known mass of distilled water.

-

Assemble the calorimeter, ensuring the stirrer and thermometer are properly positioned.

-

Allow the system to reach thermal equilibrium while stirring, and record the initial temperature for a few minutes to establish a baseline.

-

Ignite the sample by passing an electric current through the fuse wire.

-

Record the temperature at regular intervals until a maximum temperature is reached and then for a further period to determine the cooling rate.

-

After the experiment, release the pressure, disassemble the bomb, and measure the length of the unburned fuse wire.

-

Calculate the heat capacity (calorimeter constant) of the calorimeter using the known enthalpy of combustion of benzoic acid.

-

-

Combustion of the Sample (this compound):

-

Due to its volatility, the liquid sample should be encapsulated in a gelatin capsule or a thin-walled glass ampoule of known mass and heat of combustion.

-

Accurately weigh the encapsulated sample and place it in the crucible.

-

Repeat steps 1.2 to 1.10 with the encapsulated sample.

-

Calculate the heat released from the combustion of the sample by subtracting the heat contributions from the capsule and the fuse wire from the total heat evolved.

-

-

Calculations:

-

The heat of combustion at constant volume (ΔU°c) is calculated from the temperature rise and the heat capacity of the calorimeter.

-

The enthalpy of combustion (ΔH°c) is then calculated from ΔU°c using the following equation: ΔH°c = ΔU°c + Δn_gas * R * T where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the absolute temperature.

-

The standard enthalpy of formation (ΔH°f) of the sample is calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Visualizations

Proposed Cationic Ring-Opening Polymerization of this compound

The following diagram illustrates a proposed mechanism for the cationic ring-opening polymerization of this compound, analogous to that of 1,3-dioxolane. This process is of interest in polymer chemistry for the synthesis of polyacetals.

Caption: Proposed mechanism for the cationic ring-opening polymerization of this compound.

Experimental Workflow for Bomb Calorimetry

The following diagram outlines the logical workflow for determining the enthalpy of combustion of a volatile organic compound using a bomb calorimeter.

Caption: Workflow for determining enthalpy of combustion via bomb calorimetry.

Discussion of Thermodynamic Stability

The thermodynamic stability of this compound is influenced by several factors, primarily ring strain and electronic effects.

-

Ring Strain: Five-membered rings generally exhibit moderate ring strain. For this compound, the presence of a double bond introduces additional strain compared to its saturated counterpart, 1,3-dioxolane. The calculated ring strain energy of approximately 25.1 kJ/mol for this compound is significant and contributes to its reactivity. This strain arises from the deviation of bond angles from their ideal values.

-

Electronic Effects: The two oxygen atoms in the this compound ring are electron-withdrawing, which can influence the stability of the double bond. The lone pairs on the oxygen atoms can also participate in resonance, potentially stabilizing the ring to some extent. However, the overall electronic nature of the molecule suggests a susceptibility to electrophilic attack at the double bond and nucleophilic attack at the carbon atoms adjacent to the oxygen atoms.

-

Decomposition Pathways: Given its predicted instability, this compound is likely to undergo decomposition or rearrangement under relatively mild conditions. Potential decomposition pathways could include ring-opening reactions initiated by heat, light, or acid/base catalysis, leading to the formation of more stable acyclic compounds. The presence of the double bond also makes it susceptible to polymerization, as depicted in the proposed cationic ring-opening polymerization mechanism.

Conclusion

This technical guide has provided a detailed examination of the thermodynamic stability of this compound. While experimental data for this compound is limited, computational studies provide valuable insights into its enthalpy of formation, Gibbs free energy of formation, and ring strain. The inherent ring strain and electronic features of the this compound ring contribute to its predicted lower stability compared to related saturated and aromatic analogs.

For researchers and professionals in drug development, the thermodynamic properties of this compound are a critical consideration. Its potential for controlled ring-opening reactions could be harnessed in synthetic strategies, but its inherent instability must be carefully managed. The provided experimental protocols for bomb calorimetry offer a practical framework for the empirical determination of the thermodynamic properties of novel compounds, including derivatives of this compound. The visualizations of reaction mechanisms and experimental workflows are intended to provide a clearer understanding of the principles and procedures involved in the study of such reactive molecules. Further computational and experimental investigations are warranted to fully elucidate the thermodynamic landscape of this compound and unlock its potential in various scientific and industrial applications.

The Chemistry of the 1,3-Dioxole Core: A Technical Guide to a Reactive Motif

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Elusive Nature of 1,3-Dioxole

The this compound ring is a five-membered heterocyclic system containing two oxygen atoms at positions 1 and 3, and a double bond between carbons 4 and 5. While structurally simple, the parent this compound is a sparsely referenced and likely unstable molecule. Its instability can be attributed to its nature as a cyclic acetal (B89532) of an enol, making it susceptible to rapid hydrolysis. Despite the challenges in studying the parent compound, the this compound moiety is a crucial component of numerous stable and biologically significant molecules, most notably in the form of 1,3-benzodioxole (B145889). This guide will explore the fundamental chemistry of the this compound core, with a practical focus on the synthesis, reactions, and applications of its most prominent and stable derivative, 1,3-benzodioxole.

Synthesis of the this compound Ring System

The primary and most well-established method for constructing the this compound ring fused to an aromatic system, as in 1,3-benzodioxole, is through the reaction of a catechol with a dihalomethane. This reaction, a Williamson ether synthesis, proceeds via the nucleophilic attack of the catechoxide on the dihalomethane.

Table 1: Synthesis of 1,3-Benzodioxole from Catechol

| Dihalomethane | Base | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Dichloromethane (B109758) | NaOH | DMSO | None | 95-115 | 85.4 | [1] |

| Dichloromethane | Aq. Alkali | None | Phase Transfer Catalyst | - | - | [1] |

| Dichloromethane | Organic Base | - | - | - | - | [1] |

| Dichloromethane | - | Gas Phase | - | - | - | [1] |

Note: Specific yields and conditions for some generalized methods were not available in the cited literature.

Experimental Protocol: Synthesis of 1,3-Benzodioxole[1]

Materials:

-

Catechol (110g)

-

Dimethyl sulfoxide (B87167) (DMSO) (880ml total)

-

Dichloromethane (210ml total)

-

Sodium hydroxide (B78521) (230g)

-

Water (400ml)

Procedure:

-

A 2-liter three-necked flask is charged with 440ml of DMSO, 120ml of dichloromethane, and 230g of sodium hydroxide.

-

The mixture is heated to 95°C with stirring.

-

A solution of 110g of catechol in 440ml of DMSO is added dropwise over 3 to 4 hours, maintaining the temperature below 120°C.

-

Following the addition of the catechol solution, 90ml of dichloromethane is added dropwise.

-

The reaction mixture is then refluxed at 110-115°C for 30 minutes.

-

After cooling to room temperature, the mixture is filtered to remove sodium chloride.

-

400ml of water is added to the filtrate.

-

The mixture is distilled until the vapor temperature reaches 100°C to remove dichloromethane. The remaining mixture is then distilled to recover the DMSO.

-

The residual oil and water are separated to yield 1,3-benzodioxole.

Key Reactions of the 1,3-Benzodioxole System

The 1,3-benzodioxole scaffold undergoes a variety of reactions, primarily electrophilic aromatic substitution on the benzene (B151609) ring and reactions involving the methylene (B1212753) bridge. The dioxole ring is generally stable to many reaction conditions but can be cleaved under harsh acidic conditions.

Electrophilic Aromatic Substitution

The fused this compound ring is an activating group, directing electrophilic substitution to the positions para to the oxygen atoms (positions 5 and 6).

Table 2: Representative Electrophilic Substitution Reactions of 1,3-Benzodioxole

| Reaction | Electrophile Source | Catalyst | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Acylation | Propionic anhydride (B1165640) | Aquivion SO3H® | - | 100 | 1-(benzo[d][2][3]dioxol-5-yl)propan-1-one | ~62 | [4] |

| Acylation | Acetic anhydride | Polyphosphoric acid | - | - | 3,4-Methylenedioxyacetophenone | - | [5] |

Experimental Protocol: Acylation of 1,3-Benzodioxole[4]

Materials:

-

1,3-Benzodioxole (2g, 0.016 mol)

-

Propionic anhydride (0.019 mol)

-

Aquivion SO3H® (approx. 0.14g)

Procedure:

-

A mixture of 1,3-benzodioxole, propionic anhydride, and Aquivion SO3H® is prepared.

-

The mixture is heated to 120°C and stirred for 1 hour.

-

Samples can be taken at intervals to monitor the reaction progress.

-

Upon completion, the reaction mixture is cooled.

-

The heterogeneous catalyst is recovered by filtration.

-

The product, 1-(benzo[d][2][3]dioxol-5-yl)propan-1-one, is isolated from the filtrate.

Reactions of the Methylene Bridge

The methylene bridge of the this compound ring is generally robust. However, a hydrogen atom can be abstracted under certain conditions to form a methylenedioxybenzene radical[6]. This reactivity is harnessed in certain applications, such as in dental resin photopolymerization where 1,3-benzodioxole can act as a hydrogen donor[6].

Visualization of 1,3-Benzodioxole Chemistry

The following diagram illustrates the core synthesis and key reaction pathways of the 1,3-benzodioxole system.

Caption: Synthesis and key reactions of 1,3-benzodioxole.

Applications in Drug Development and Other Fields

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry and is found in a wide array of biologically active compounds.[7] Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

-

Pharmaceuticals: The 1,3-benzodioxole ring is a structural component of various drugs, including those with anti-inflammatory, antitumor, and neuroprotective effects.[2][7] For example, derivatives have been investigated for their cytotoxic activity against several human tumor cell lines.[6][7]

-

Agrochemicals: The methylenedioxyphenyl group is a well-known synergist for insecticides, such as pyrethrum.[2] It acts by inhibiting cytochrome P450 enzymes in insects, which are responsible for metabolizing the insecticide.[2]

-

Organic Synthesis: 1,3-Benzodioxole and its derivatives serve as versatile intermediates in the synthesis of more complex molecules, including natural products and their analogs.[2]

Conclusion

While the parent this compound remains a chemical curiosity due to its inherent instability, the this compound moiety, particularly within the 1,3-benzodioxole framework, is of significant importance in synthetic and medicinal chemistry. The straightforward synthesis from catechol and the diverse reactivity of the aromatic ring make it a valuable building block for the construction of complex molecular architectures with a broad range of biological activities. Further exploration of the chemistry of this scaffold holds promise for the development of new therapeutic agents and other functional molecules.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 3. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 4. Improved Process for the Continuous Acylation of 1,3-Benzodioxole [mdpi.com]

- 5. Friedel-Crafts Acetonylation of 1,3-Benzodioxole , Hive Chemistry Discourse [chemistry.mdma.ch]

- 6. 1,3-Benzodioxole | 274-09-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Early Studies on 1,3-Dioxole and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dioxole ring system and its analogs, particularly the saturated 1,3-dioxolanes and the aromatic 1,3-benzodioxoles, are foundational heterocyclic motifs in organic chemistry. Their early studies laid the groundwork for their widespread application as protecting groups, solvents, and key building blocks in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, fragrances, and insecticides. This technical guide provides an in-depth look at the seminal research into the synthesis, properties, and reactivity of these important compounds, with a focus on the foundational methods and quantitative data from early investigations.

The 1,3-Dioxolane (B20135) Core: Early Synthetic Approaches and Physical Properties

The most extensively studied and utilized members of this class are the 1,3-dioxolanes, the saturated five-membered cyclic acetals. Early research focused on their efficient preparation from readily available starting materials.

Acid-Catalyzed Acetalization

The cornerstone of 1,3-dioxolane synthesis has historically been the acid-catalyzed condensation of an aldehyde or a ketone with a 1,2-diol, typically ethylene (B1197577) glycol. This reversible reaction is driven to completion by the removal of water, often through azeotropic distillation.[1]

General Reaction Scheme:

Figure 1: General scheme for the acid-catalyzed synthesis of 1,3-dioxolanes.

Early studies employed various acid catalysts, with p-toluenesulfonic acid being a common choice. The selection of the carbonyl compound and the diol allows for the synthesis of a wide range of substituted dioxolanes.

Experimental Protocol: Synthesis of 1,3-Dioxolane from Salicylaldehyde (B1680747) and a Diol[2]

This procedure exemplifies a typical early method for the synthesis of a substituted 1,3-dioxolane.

Materials:

-

Salicylaldehyde

-

Diol (e.g., (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol)

-

Montmorillonite K10 clay (catalyst)

-

Toluene (B28343) (solvent)

Procedure:

-

A solution of salicylaldehyde (1.0 mmol) and the diol (1.1 mmol) in toluene (20 mL) is prepared in a round-bottom flask.

-

A catalytic amount of Montmorillonite K10 is added to the solution.

-

The flask is equipped with a Dean-Stark apparatus to facilitate the removal of water.

-

The reaction mixture is refluxed with stirring for a specified time (see Table 1).

-

After completion, the reaction mixture is cooled to room temperature.

-

The solid catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure.

-

The crude product is purified by silica (B1680970) gel column chromatography.

Quantitative Data from Early Synthetic Studies

The yields of 1,3-dioxolanes are influenced by factors such as the nature of the carbonyl compound, the diol, the catalyst, and the reaction conditions. The following table summarizes representative data from early and foundational studies.

| Carbonyl Compound | Diol | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Salicylaldehyde | (4R,5R)-1,4-dibenzyloxybutane-2,3-diol | Mont. K10 | Toluene | 4 | 61 | [2] |

| Salicylaldehyde | (4R,5R)-1,4-bis(benzoyloxy)butane-2,3-diol | Mont. K10 | Toluene | 5 | 55 | [2] |

| Salicylaldehyde | (4R,5R)-butane-1,2,3,4-tetraol | Mont. K10 | Toluene | 3 | 93 | [2] |

| Vanillin series aldehydes | Propane-1,2-diol | FIBAN K-1 | Benzene (B151609) | - | - | [3] |

| Formaldehyde | Ethylene Glycol | NKC-9 Cationic Exchange Resin | - | - | up to 99.5 | [4][5] |

Table 1: Summary of quantitative data for the synthesis of various 1,3-dioxolanes.

Physical Properties of 1,3-Dioxolane

The physical properties of the parent 1,3-dioxolane were established in early studies and are crucial for its use as a solvent and in other applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆O₂ | [6] |

| Molecular Weight | 74.1 g/mol | [6] |

| Boiling Point | 76 °C at 1014 hPa | [6] |

| Freezing Point | < -90 °C | [6] |

| Density | 1.06 g/mL at 20 °C | [6] |

| Flash Point | ≤ 2.5 °C (closed cup) | [6] |

| Water Solubility | Fully miscible | [6] |

Table 2: Physical properties of 1,3-dioxolane.

The Unsaturated this compound: A More Elusive Target

In contrast to its saturated counterpart, the parent unsaturated this compound has been a more challenging synthetic target, and early studies are less abundant. Its increased reactivity is due to the presence of the double bond within the five-membered ring.

1,3-Benzodioxole (B145889) and its Derivatives: Aromatic Analogs with Diverse Bioactivity

The fusion of a this compound ring to a benzene ring gives rise to the 1,3-benzodioxole scaffold, a structure present in numerous natural products and synthetic compounds with significant biological activity.

Early Synthetic Routes to 1,3-Benzodioxole

The primary early method for the synthesis of 1,3-benzodioxole involves the reaction of catechol with a methylene (B1212753) source, typically in the presence of a strong acid.

General Reaction Scheme:

Figure 2: General scheme for the synthesis of 1,3-benzodioxole from catechol.

Applications of 1,3-Benzodioxole Derivatives

Early interest in 1,3-benzodioxole derivatives was spurred by the discovery of their presence in natural products with interesting properties. For instance, safrole, a major component of sassafras oil, is a 1,3-benzodioxole derivative.[7] Studies dating back to the late 19th century elucidated its structure.[7] This and other similar compounds were found to act as synergists for insecticides, a discovery that drove further research into this class of compounds.

Reaction Mechanisms: An Evolving Understanding

The mechanism of acid-catalyzed 1,3-dioxolane formation was a subject of early mechanistic studies in organic chemistry.

Proposed Mechanism for Acid-Catalyzed Acetalization

The generally accepted mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of one of the diol's hydroxyl groups. Subsequent proton transfer and elimination of water, followed by intramolecular cyclization, leads to the final product.

References

- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation [acs.figshare.com]

- 6. lambiotte.com [lambiotte.com]

- 7. Safrole - Wikipedia [en.wikipedia.org]

"physical properties of 1,3-Dioxole derivatives"

An In-Depth Technical Guide to the Physical Properties of 1,3-Dioxole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of this compound derivatives, focusing on the well-characterized and widely utilized 1,3-dioxolane (B20135) and 1,3-benzodioxole (B145889). These heterocyclic compounds are significant scaffolds in organic synthesis, serving as protecting groups and as foundational structures in numerous pharmacologically active molecules.

The this compound ring is a five-membered heterocycle containing two oxygen atoms at positions 1 and 3. While the parent unsaturated this compound is less common, its derivatives are staples in chemistry. The most prominent derivatives include:

-

1,3-Dioxolane: The saturated analog of this compound, often formed by the reaction of an aldehyde or ketone with ethylene (B1197577) glycol. It is widely used as a protective group for carbonyls due to its stability in neutral to basic conditions and ease of removal under acidic conditions. It also finds use as an aprotic polar solvent.

-

1,3-Benzodioxole: A derivative where a benzene (B151609) ring is fused to the this compound ring. This structure, also known as methylenedioxyphenyl, is a key component in many natural products and synthetic compounds, including pharmaceuticals, agrochemicals, and fragrances.[1][2]

The structural relationships between these core compounds are illustrated in the diagram below.

Core Physical Properties

The physical properties of this compound derivatives are fundamental to their application in synthesis and materials science. The following tables summarize key quantitative data for 1,3-dioxolane, 1,3-benzodioxole, and the related six-membered ring, 1,3-dioxane, for comparative context.

Table 1: Physical Properties of 1,3-Dioxolane

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆O₂ | [3] |

| Molecular Weight | 74.08 g/mol | |

| CAS Number | 646-06-0 | |

| Appearance | Clear, colorless liquid | |

| Melting Point | -95 °C | |

| Boiling Point | 74-78 °C | [4] |

| Density | 1.060 g/mL at 20-25 °C | |

| Refractive Index (n²⁰/D) | 1.3974 - 1.401 | |

| Vapor Pressure | 70 - 79 mmHg at 20 °C | [3] |

| Solubility | Miscible with water, ethanol, ether, acetone | [5][4] |

| Dipole Moment | 1.19 D | [6] |

Table 2: Physical Properties of 1,3-Benzodioxole

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆O₂ | [1][7] |

| Molecular Weight | 122.12 g/mol | [1][7] |

| CAS Number | 274-09-9 | [1] |

| Appearance | Colorless to pale yellow oily liquid | [1] |

| Melting Point | -17 °C | [1] |

| Boiling Point | 172-173 °C | [1][2][7][8] |

| Density | 1.064 g/mL at 25 °C | [2][7][8] |

| Refractive Index (n²⁰/D) | 1.539 | [7][8] |

| Vapor Pressure | 1.6 kPa (12 mmHg) at 25 °C | [2][8] |

| Solubility | Sparingly soluble in water; soluble in chloroform, ethanol, ether. | [1] |

Table 3: Physical Properties of 1,3-Dioxane (for comparison)

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₂ | |

| Molecular Weight | 88.11 g/mol | [9] |

| CAS Number | 505-22-6 | [9] |

| Appearance | Liquid | [9] |

| Melting Point | -45 °C | [9] |

| Boiling Point | 105-106 °C | [9] |

| Density | 1.032 g/mL at 25 °C | [9] |

| Refractive Index (n²⁰/D) | 1.418 | [9] |

Experimental Protocols

Synthesis of this compound Derivatives

A. General Procedure for Acetalization/Ketalization (1,3-Dioxolane Formation)

Substituted 1,3-dioxolanes are most commonly synthesized via the acetalization or ketalization of aldehydes and ketones with ethylene glycol.[4] This reaction is typically catalyzed by an acid.

-

Reagents and Equipment:

-

Aldehyde or ketone (1.0 eq)

-

Ethylene glycol (1.5-2.0 eq)

-

Acid catalyst (e.g., p-toluenesulfonic acid, catalytic amount)

-

Anhydrous solvent (e.g., toluene (B28343), dichloromethane)

-

Round-bottom flask with Dean-Stark apparatus or molecular sieves

-

Heating mantle and magnetic stirrer

-

-

Protocol:

-

Combine the aldehyde/ketone, ethylene glycol, and solvent in the round-bottom flask.

-

Add the acid catalyst to the mixture.

-

If using a Dean-Stark trap, fill the side arm with toluene and heat the mixture to reflux. Water produced during the reaction is azeotropically removed and collected in the trap.

-

If using molecular sieves, add them to the flask and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture and quench with a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via distillation or column chromatography.[10]

-

B. Synthesis of 1,3-Benzodioxole

The parent 1,3-benzodioxole is typically synthesized from catechol using a methyleneating agent like dihalomethane.[2]

-

Reagents and Equipment:

-

Catechol

-

Dichloromethane or Dibromomethane

-

A strong base (e.g., NaOH)

-

Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

Reaction vessel with heating and stirring capabilities

-

-

Protocol:

-

Dissolve catechol in the solvent within the reaction vessel.

-

Add the base, followed by the dihalomethane, while stirring.

-

Heat the mixture to reflux (typically 95-115 °C) to facilitate the cyclization reaction.

-

After the reaction is complete (monitored by TLC/GC), the product is typically isolated via steam distillation or solvent extraction.

-

Further purification can be achieved through fractional distillation.

-

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 3. parchem.com [parchem.com]

- 4. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 5. 1,3-Dioxolane | C3H6O2 | CID 12586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-dioxolane [stenutz.eu]

- 7. 274-09-9 CAS MSDS (1,3-Benzodioxole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 1,3-Benzodioxole 99 274-09-9 [sigmaaldrich.com]

- 9. 1,3-Dioxane 97 505-22-6 [sigmaaldrich.com]

- 10. ias.ac.in [ias.ac.in]

The Aromaticity of 1,3-Benzodioxole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzodioxole (B145889), a heterocyclic compound featuring a benzene (B151609) ring fused to a dioxole ring, is a prevalent scaffold in medicinal chemistry and natural products.[1] Its derivatives are integral to the fragrance industry and are investigated for a range of therapeutic properties, including anti-inflammatory and neuroprotective effects.[1] The chemical behavior and stability of 1,3-benzodioxole are largely dictated by the aromaticity of its core structure. This technical guide provides a detailed analysis of the aromaticity of 1,3-benzodioxole, presenting quantitative data, experimental methodologies, and a discussion of the electronic interplay between the benzene and dioxole rings.

Understanding Aromaticity in 1,3-Benzodioxole

Aromaticity is a chemical property of cyclic, planar molecules with a ring of resonance bonds that imparts enhanced stability. For 1,3-benzodioxole, the core aromatic character is derived from the fused benzene ring, which possesses a delocalized π-electron system. The dioxole ring, with its two oxygen atoms, influences the electronic properties and, consequently, the overall aromaticity of the molecule. This influence is a combination of inductive and resonance effects.

The oxygen atoms in the dioxole ring are highly electronegative, leading to an inductive electron-withdrawing effect (-I effect) on the attached benzene ring. Conversely, the lone pairs of electrons on the oxygen atoms can be delocalized into the π-system of the benzene ring, resulting in a resonance electron-donating effect (+R effect). The balance of these opposing electronic influences determines the net effect of the dioxole ring on the aromaticity of the benzene moiety.

Quantitative Assessment of Aromaticity

The aromaticity of 1,3-benzodioxole can be quantified using several experimental and computational metrics. These include resonance energy, geometric parameters (bond lengths), and magnetic properties (NMR chemical shifts).

Resonance Energy

Resonance energy is a measure of the extra stability of a conjugated system compared to a hypothetical localized structure. It can be estimated experimentally from the enthalpy of combustion. The standard enthalpy of combustion (ΔcH°) for liquid 1,3-benzodioxole has been experimentally determined.[2]

| Compound | State | Standard Enthalpy of Combustion (ΔcH°) (kJ/mol) |

| 1,3-Benzodioxole | liquid | -3428 ± 2[2] |

Table 1: Experimental Standard Enthalpy of Combustion for 1,3-Benzodioxole.

Geometric Criteria: Bond Length Analysis

| Bond | Bond Length (Å) in a 1,3-Benzodioxole Derivative |

| C1-C2 | 1.371(2) |

| C2-C7 | 1.371(2) |

| C1-O1 | 1.426(2) |

| C1-O2 | 1.423(2) |

Table 2: Selected Bond Lengths from a Single Crystal XRD Analysis of a 1,3-Benzodioxole Derivative.[3] Note: Atom numbering may not correspond to standard IUPAC nomenclature and is taken from the cited crystallographic study.

Magnetic Criteria: Nuclear Magnetic Resonance (NMR) Spectroscopy